(2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
CAS No.: 62147-27-7
VCID: VC21536808
Molecular Formula: C12H15NO3 · HCl
Molecular Weight: 257.71 g/mol
* For research use only. Not for human or veterinary use.

Description |
(2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is a chiral compound with significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique stereochemistry makes it a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules. Synthesis MethodsThe synthesis of (2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. Common steps include the protection of the hydroxyl group, introduction of the benzyl group through nucleophilic substitution, deprotection of the hydroxyl group, and formation of the hydrochloride salt. Types of Reactions
Common Reagents and Conditions
Biological Activity(2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride exhibits biological activity primarily through its interaction with molecular targets such as enzymes or receptors. It has shown potential as a therapeutic agent by modulating hypoxia-inducible factor 1-alpha (HIF-1α), which is crucial in cellular responses to low oxygen conditions. Applications
Research FindingsRecent research highlights the compound's potential in cancer therapy and neuroprotection. Its ability to inhibit the von Hippel-Lindau (VHL) protein leads to increased stability and activity of HIF-1α, which has implications for enhancing the transcriptional response to hypoxia. This makes it a promising candidate for further development in hypoxia-related diseases. Comparison with Similar Compounds
(2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is distinct due to its benzyl group, which imparts unique chemical properties and reactivity compared to similar compounds. |
||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 62147-27-7 | ||||||||||||||||||||||||
Product Name | (2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride | ||||||||||||||||||||||||
Molecular Formula | C12H15NO3 · HCl | ||||||||||||||||||||||||
Molecular Weight | 257.71 g/mol | ||||||||||||||||||||||||
IUPAC Name | benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride | ||||||||||||||||||||||||
Standard InChI | InChI=1S/C12H15NO3.ClH/c14-10-6-11(13-7-10)12(15)16-8-9-4-2-1-3-5-9;/h1-5,10-11,13-14H,6-8H2;1H/t10-,11+;/m1./s1 | ||||||||||||||||||||||||
Standard InChIKey | LVYXMDJSWLEZMP-DHXVBOOMSA-N | ||||||||||||||||||||||||
Isomeric SMILES | C1[C@H](CN[C@@H]1C(=O)OCC2=CC=CC=C2)O.Cl | ||||||||||||||||||||||||
SMILES | C1C(CNC1C(=O)OCC2=CC=CC=C2)O.Cl | ||||||||||||||||||||||||
Canonical SMILES | C1C(CNC1C(=O)OCC2=CC=CC=C2)O.Cl | ||||||||||||||||||||||||
PubChem Compound | 16212860 | ||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume